(2-Fluorophenyl)glycine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)glycine hydrochloride is a chemical compound with the molecular formula C8H9ClFNO2 It is a derivative of glycine, an amino acid, where the phenyl group is substituted with a fluorine atom at the ortho position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)glycine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-fluorobenzaldehyde.
Formation of Schiff Base: The 2-fluorobenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield (2-Fluorophenyl)glycine.
Hydrochloride Formation: Finally, the (2-Fluorophenyl)glycine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluorophenyl)glycine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of substituted phenylglycine derivatives.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)glycine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)glycine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes and receptors due to its structural similarity to glycine.
Pathways Involved: It may modulate neurotransmitter pathways, particularly those involving glycine receptors, and influence enzymatic activities.
Vergleich Mit ähnlichen Verbindungen
(4-Fluorophenyl)glycine: Another fluorinated derivative with the fluorine atom at the para position.
(3-Fluorophenyl)glycine: Fluorine atom at the meta position.
(2-Chlorophenyl)glycine: Chlorine substituent instead of fluorine at the ortho position.
Uniqueness:
Position of Fluorine: The ortho position of the fluorine atom in (2-Fluorophenyl)glycine hydrochloride imparts unique steric and electronic properties.
Reactivity: The specific position of the fluorine atom can influence the reactivity and interaction with biological targets compared to other isomers
Eigenschaften
Molekularformel |
C8H9ClFNO2 |
---|---|
Molekulargewicht |
205.61 g/mol |
IUPAC-Name |
2-(2-fluoroanilino)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-4-7(6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);1H |
InChI-Schlüssel |
MPCOHZXGXIPARE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC(=O)O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.